3-(2,2-Difluoroethoxy)acetophenone
Overview
Description
1-[3-(2,2-Difluoroethoxy)-phenyl]-ethanone, also known as TFE, is a chemical compound. It has a molecular formula of C10H10F2O2 and a molecular weight of 200.18 .
Molecular Structure Analysis
The molecular structure of 1-[3-(2,2-Difluoroethoxy)-phenyl]-ethanone consists of a phenyl group (benzene ring) attached to an ethanone group (a carbon double-bonded to an oxygen and single-bonded to a methyl group). The phenyl group is further substituted at the 3rd position with a 2,2-difluoroethoxy group .Physical and Chemical Properties Analysis
1-[3-(2,2-Difluoroethoxy)-phenyl]-ethanone has a predicted boiling point of 257.3±40.0 °C and a predicted density of 1.158±0.06 g/cm3 .Scientific Research Applications
Degradation of Phenolic Compounds
- Research has investigated the degradation mechanisms of phenolic beta-1 lignin substructure model compounds by laccase. These studies are relevant for understanding the breakdown and transformation of complex organic molecules, which can have implications for environmental chemistry and biodegradation processes (Kawai, Umezawa, & Higuchi, 1988).
Anti-Inflammatory Activities
- Certain phenyl dimer compounds, including derivatives similar to 1-[3-(2,2-Difluoroethoxy)-phenyl]-ethanone, have been studied for their anti-inflammatory activities. These findings are significant in the context of developing new anti-inflammatory drugs and understanding the biological activities of phenyl compounds (Singh, Dowarah, Tewari, & Geiger, 2020).
Photoremovable Protecting Groups
- The potential of similar compounds as photoremovable protecting groups for carboxylic acids has been investigated. This application is important in synthetic chemistry, particularly in the selective protection and deprotection of functional groups in complex organic syntheses (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
Photoreactivity of Lignin Model Compounds
- Studies on the photochemistry of lignin model compounds, which are structurally related to 1-[3-(2,2-Difluoroethoxy)-phenyl]-ethanone, have revealed insights into their photoreactivity. This research can contribute to our understanding of the behavior of lignin and lignin-like compounds under light exposure, which is relevant in areas such as material science and environmental chemistry (Castellan, Colombo, Vanucci, Violet, & Bouas-Laurent, 1990).
Electrophilic Trifluoromethylthiolation Reactions
- Research into the use of diazo compounds, which share structural similarities with 1-[3-(2,2-Difluoroethoxy)-phenyl]-ethanone, in electrophilic trifluoromethylthiolation reactions has implications for the development of novel synthetic routes in organic chemistry (Huang, Okuyama, Wang, Tokunaga, Li, & Shibata, 2016).
Asymmetric Conversion by Microorganisms
- The asymmetric conversion of 1-phenyl-1,2-ethanediol by microorganisms like Candida parapsilosis has been studied, providing valuable insights into biocatalysis and the production of optically active compounds (Nie Yao, 2003).
Properties
IUPAC Name |
1-[3-(2,2-difluoroethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-7(13)8-3-2-4-9(5-8)14-6-10(11)12/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKOIFPLSYDILW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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